Tubulin inhibitor 26

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H19N3O3 |

|---|---|

Molecular Weight |

313.35 g/mol |

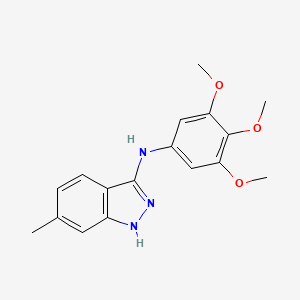

IUPAC Name |

6-methyl-N-(3,4,5-trimethoxyphenyl)-1H-indazol-3-amine |

InChI |

InChI=1S/C17H19N3O3/c1-10-5-6-12-13(7-10)19-20-17(12)18-11-8-14(21-2)16(23-4)15(9-11)22-3/h5-9H,1-4H3,(H2,18,19,20) |

InChI Key |

WXYDIUWYBVAKRX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=NN2)NC3=CC(=C(C(=C3)OC)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Tubulin Inhibitor 26

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubulin inhibitor 26, also identified as compound 12h, is a potent small molecule that disrupts microtubule dynamics by interacting with the colchicine-binding site on β-tubulin. This interaction inhibits tubulin polymerization, leading to a cascade of cellular events that culminate in cell cycle arrest at the G2/M phase and the induction of apoptosis, primarily through the generation of reactive oxygen species (ROS). This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical and cellular effects, detailed experimental protocols for its characterization, and a summary of its quantitative data.

Core Mechanism of Action: Inhibition of Tubulin Polymerization

The primary mechanism of action of this compound is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton, playing crucial roles in cell division, intracellular transport, and maintenance of cell shape. This compound binds to the colchicine-binding site on β-tubulin, a pocket distinct from the taxane and vinca alkaloid binding sites. This binding event prevents the polymerization of α/β-tubulin heterodimers into microtubules, leading to a net depolymerization of the microtubule network.

The inhibition of tubulin polymerization by this compound has an IC50 value of 4.64 μM. This disruption of microtubule dynamics is the initiating event that triggers downstream cellular consequences, including cell cycle arrest and apoptosis.

dot

Caption: Core mechanism of this compound.

Quantitative Data Summary

The following tables summarize the reported quantitative data for this compound (compound 12h).

Table 1: Tubulin Polymerization Inhibition

| Parameter | Value |

| IC50 | 4.64 μM |

Table 2: Cytotoxic Activity (IC50)

| Cell Line | Cancer Type | IC50 (48 hours) |

| A549 | Lung Cancer | 0.29 μM |

| MDA-MB-231 | Breast Cancer | 1.48 μM |

| B16-F10 | Melanoma | 1.25 μM |

| BT-474 | Breast Cancer | 0.42 μM |

| 4T1 | Breast Cancer | 0.49 μM |

| NRK-52E | Normal Rat Kidney | 1.58 μM |

Cellular Effects

Cell Cycle Arrest at G2/M Phase

By disrupting the formation of the mitotic spindle, a microtubule-based structure essential for chromosome segregation during mitosis, this compound causes cells to arrest in the G2/M phase of the cell cycle. This effect is dose-dependent and has been observed at concentrations of 0.1 μM, 0.25 μM, and 0.5 μM after 24 hours of treatment.

dot

Caption: Signaling pathway for G2/M arrest.

Induction of Apoptosis via ROS Production

This compound induces apoptosis in a dose-dependent manner. A key mediator of this process is the production of reactive oxygen species (ROS). Increased intracellular ROS levels can trigger the intrinsic apoptotic pathway, leading to mitochondrial dysfunction, release of cytochrome c, and activation of caspases.

dot

Caption: ROS-mediated apoptosis pathway.

Experimental Protocols

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro polymerization of tubulin.

-

Materials:

-

Purified tubulin (>97% pure)

-

GTP solution (100 mM)

-

General Tubulin Buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

-

This compound

-

96-well microplate

-

Temperature-controlled spectrophotometer

-

-

Procedure:

-

Prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer on ice.

-

Add GTP to the tubulin solution to a final concentration of 1 mM.

-

Add this compound at various concentrations to the wells of a pre-warmed (37°C) 96-well plate. Include a vehicle control (e.g., DMSO).

-

Initiate the polymerization reaction by adding the tubulin/GTP solution to each well.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the increase in absorbance at 340 nm every minute for 60 minutes.

-

The IC50 value can be calculated by plotting the rate of polymerization against the concentration of the inhibitor.

-

dot

Caption: Tubulin polymerization assay workflow.

Cell Viability Assay (MTT Assay)

This colorimetric assay determines the cytotoxic effect of a compound on cultured cells.

-

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plate

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time (e.g., 48 hours). Include a vehicle control.

-

Add MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.

-

Remove the medium and add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

-

dot

Caption: MTT cell viability assay workflow.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Treated and control cells

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Flow cytometer

-

-

Procedure:

-

Harvest cells after treatment with this compound.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

-

dot

Caption: Annexin V/PI apoptosis assay workflow.

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry method determines the distribution of cells in different phases of the cell cycle based on DNA content.

-

Materials:

-

Treated and control cells

-

Cold 70% ethanol

-

PBS

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Harvest cells after treatment with this compound.

-

Wash the cells with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate for at least 2 hours at -20°C.

-

Wash the fixed cells with PBS.

-

Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

-

dot

Caption: Propidium iodide cell cycle analysis workflow.

In-Depth Technical Guide to Tubulin Inhibitor 26 (Compound 3c)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulin inhibitor 26, also referred to as compound 3c, is a potent, small-molecule inhibitor of tubulin polymerization. Chemically identified as 6-methyl-N-(3,4,5-trimethoxyphenyl)-1H-indazol-3-amine, this indazole derivative has demonstrated significant antitumor activity in preclinical studies. Its mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis in cancer cells. This document provides a comprehensive overview of its chemical structure, biological activity, and the experimental protocols used for its characterization.

Chemical Structure

The chemical structure of this compound (compound 3c) is provided below.

Chemical Name: 6-methyl-N-(3,4,5-trimethoxyphenyl)-1H-indazol-3-amine CAS Number: 2379241-70-8 Molecular Formula: C₁₇H₁₉N₃O₃ Molecular Weight: 313.35 g/mol

(A definitive public image of the chemical structure was not available in the primary literature. A rendered structure based on the chemical name is implicitly provided by the name itself.)

Biological Activity

This compound (compound 3c) exhibits potent cytotoxic activity against a panel of human cancer cell lines. Its efficacy is attributed to its ability to inhibit tubulin polymerization, a key process in the formation of the mitotic spindle during cell division.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| A549 | Lung Cancer | Data not available in searched literature |

| K562 | Chronic Myeloid Leukemia | 5.15 (for a similar derivative, compound 6o)[1][2] |

| PC-3 | Prostate Cancer | Data not available in searched literature |

| Hep-G2 | Hepatoma | Data not available in searched literature |

| HCT116 | Colon Cancer | Data not available in searched literature |

| SW620 | Colon Cancer | Data not available in searched literature |

| HT29 | Colon Cancer | Data not available in searched literature |

Note: Specific IC₅₀ values for this compound (compound 3c) against all the listed cell lines were not explicitly available in the reviewed literature. The value for K562 cells corresponds to a closely related indazole derivative (compound 6o) from a study on 1H-indazole-3-amine derivatives.[1][2] Commercial suppliers note low nanomolar potency against HepG2, HCT116, SW620, HT29, and A549 cell lines, but the primary data was not found.[3]

Mechanism of Action: Signaling Pathway

This compound (compound 3c) disrupts the normal function of microtubules, which are essential components of the cytoskeleton. This interference triggers a cascade of cellular events culminating in apoptotic cell death. The logical flow of this process is outlined below.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the activity of 1H-indazole-3-amine derivatives, such as compound 3c, are described below. These protocols are based on standard methods reported in relevant literature.[1][2]

Antiproliferative Activity (MTT Assay)

-

Cell Seeding: Human cancer cell lines (e.g., A549, K562, PC-3, Hep-G2) are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a positive control (e.g., 5-Fluorouracil) for 48 hours.

-

MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

-

IC₅₀ Calculation: The 50% inhibitory concentration (IC₅₀) is calculated from the dose-response curves.

Cell Cycle Analysis (Flow Cytometry)

-

Cell Treatment: Cells (e.g., K562) are seeded in 6-well plates and treated with the test compound at different concentrations for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting and Fixation: The cells are harvested, washed with PBS, and fixed in 70% ethanol at 4°C overnight.

-

Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Cells are treated with the test compound as described for the cell cycle analysis.

-

Staining: After treatment, the cells are harvested and washed with cold PBS. The cells are then resuspended in binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. The populations of viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells are quantified.

Conclusion

This compound (compound 3c) is a promising antitumor agent that effectively targets the microtubule network, a clinically validated target in oncology. Its potent in vitro activity against various cancer cell lines warrants further investigation, including in vivo efficacy studies and pharmacokinetic profiling, to fully assess its therapeutic potential. The provided experimental protocols serve as a foundation for researchers aiming to further explore the biological effects of this and related indazole-based tubulin inhibitors.

References

An In-depth Technical Guide to the Tubulin Binding Site of Tubulin Inhibitor 26

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of Tubulin Inhibitor 26, also identified as compound 12h in the primary literature. This document details its binding site on the tubulin protein, summarizes key quantitative data, outlines the experimental protocols used for its characterization, and provides visual representations of its mechanism of action and experimental workflows.

Core Summary

This compound is a potent anti-cancer agent that exerts its effects by disrupting microtubule dynamics. It has been identified as an inhibitor of tubulin polymerization, binding to the colchicine binding site on the β-tubulin subunit.[1] This interaction prevents the formation of microtubules, which are essential for various cellular processes, including cell division. The disruption of microtubule formation leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis in cancer cells.

Quantitative Data Summary

The biological activity of this compound has been quantified through various in vitro assays. The following tables summarize the key findings from the primary research by Donthiboina, K., et al. (2020).

Table 1: In Vitro Tubulin Polymerization Inhibition

| Compound | IC₅₀ (µM) |

| This compound (12h) | 4.64[1] |

IC₅₀ represents the concentration of the inhibitor required to reduce the rate of tubulin polymerization by 50%.

Table 2: In Vitro Cytotoxicity (IC₅₀ in µM)

| Cell Line | Cancer Type | IC₅₀ (µM) |

| A549 | Non-small cell lung cancer | 0.29 ± 0.02 |

| MDA-MB-231 | Triple-negative breast cancer | 1.48 ± 0.09 |

| B16-F10 | Melanoma | 1.25 ± 0.11 |

| BT-474 | Breast cancer | 0.42 ± 0.04 |

| 4T1 | Triple-negative breast cancer | 0.49 ± 0.03 |

| NRK-52E | Normal rat kidney epithelial | 1.58 ± 0.13 |

IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cell population after a 48-hour incubation period.

Table 3: Cell Cycle Arrest in A549 Cells

| Treatment Concentration (µM) | % of Cells in G2/M Phase |

| 0.1 | 17.6 |

| 0.25 | 29.0 |

| 0.5 | 50.3 |

Data represents the percentage of cells in the G2/M phase of the cell cycle after 24 hours of treatment.[1]

Mechanism of Action and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and a general workflow for its characterization.

Signaling Pathway

Caption: Mechanism of action of this compound.

Experimental Workflow

Caption: General experimental workflow for characterizing this compound.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited. These protocols are based on standard laboratory procedures and are intended to provide a comprehensive guide for replicating the characterization of this compound.

In Vitro Tubulin Polymerization Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on the polymerization of tubulin in a cell-free system.

Materials:

-

Lyophilized bovine or porcine brain tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

This compound (stock solution in DMSO)

-

Paclitaxel (positive control for polymerization)

-

Colchicine or Nocodazole (positive controls for inhibition)

-

96-well, half-area, clear bottom plates

-

Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Reagent Preparation:

-

Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 4 mg/mL. Keep on ice.

-

Prepare a polymerization buffer by adding GTP to the General Tubulin Buffer to a final concentration of 1 mM and glycerol to a final concentration of 10%.

-

Prepare serial dilutions of this compound in polymerization buffer. The final DMSO concentration should be kept below 1%.

-

-

Assay Setup:

-

Pre-warm the microplate reader to 37°C.

-

In a pre-chilled 96-well plate on ice, add the desired volume of the test compound dilutions.

-

Add the tubulin solution to each well to initiate the polymerization reaction upon temperature change. The final tubulin concentration is typically 2 mg/mL.

-

-

Data Acquisition:

-

Immediately place the plate in the pre-warmed microplate reader.

-

Measure the change in absorbance at 340 nm every 30-60 seconds for 60 minutes.

-

-

Data Analysis:

-

Plot the absorbance (OD₃₄₀) versus time to generate polymerization curves.

-

Determine the rate of polymerization (Vmax) for each concentration of the inhibitor.

-

Calculate the percentage of inhibition relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

MTT Cell Viability Assay

Objective: To determine the cytotoxic effects of this compound on various cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549, MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well flat-bottom plates

-

Multi-channel pipette

-

Microplate reader capable of reading absorbance at 570 nm

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor.

-

Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate the plate for an additional 4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10-15 minutes to ensure complete dissolution.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[1]

-

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

-

A549 cells

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed A549 cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 0.25, 0.5 µM) for 24 hours.[1]

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with cold PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

-

Data Analysis:

-

Use cell cycle analysis software (e.g., ModFit, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Apoptosis Assays

4.4.1. DAPI Staining for Nuclear Morphology

Objective: To visualize apoptotic nuclear changes (chromatin condensation and nuclear fragmentation) induced by this compound.

Materials:

-

A549 cells cultured on coverslips in a 6-well plate

-

This compound

-

4% Paraformaldehyde (PFA) in PBS

-

DAPI (4',6-diamidino-2-phenylindole) staining solution

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.

-

Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Staining: Wash the cells with PBS and stain with DAPI solution for 5-10 minutes in the dark.

-

Visualization: Wash the cells with PBS, mount the coverslips on microscope slides, and visualize under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.

4.4.2. Annexin V-FITC/PI Staining for Apoptosis Detection

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

-

A549 cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Staining:

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

-

Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.

Conclusion

This compound is a promising anti-cancer agent that targets the colchicine binding site of tubulin, leading to the inhibition of microtubule polymerization, G2/M cell cycle arrest, and apoptosis. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in the further investigation and development of this class of compounds. The provided visualizations serve to clarify the inhibitor's mechanism and the logical flow of its experimental characterization.

References

An In-depth Technical Guide on the Effect of Tubulin Inhibitor 26 on Microtubule Dynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the effects of Tubulin inhibitor 26, also known as compound 12h, on microtubule dynamics. This small molecule compound has been identified as a potent inhibitor of tubulin polymerization, binding to the colchicine site on the β-tubulin subunit. By disrupting the dynamic instability of microtubules, this compound induces cell cycle arrest at the G2/M phase, leading to apoptosis and the generation of reactive oxygen species (ROS) in cancer cells. This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its evaluation, and visualizes the associated cellular pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, cell biology, and drug development who are interested in the therapeutic potential of microtubule-targeting agents.

Introduction to Microtubule Dynamics and Tubulin Inhibitors

Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. They play a crucial role in various essential cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. The dynamic nature of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage) in a process termed "dynamic instability," is fundamental to their function. This dynamic behavior is tightly regulated and is critical for the formation and function of the mitotic spindle during cell division.

Due to their central role in cell proliferation, microtubules have become a key target for the development of anticancer drugs. Tubulin inhibitors are a class of compounds that interfere with microtubule dynamics, leading to the disruption of the mitotic spindle, cell cycle arrest, and ultimately, apoptosis of rapidly dividing cancer cells. These inhibitors are broadly classified based on their binding site on tubulin and their effect on microtubule polymerization. The primary binding sites are the colchicine, vinca alkaloid, and taxane sites. Agents that bind to the colchicine and vinca sites typically inhibit microtubule polymerization, while those that bind to the taxane site stabilize microtubules and prevent their depolymerization.

This compound: Mechanism of Action

This compound (compound 12h) is a potent small molecule inhibitor of tubulin polymerization.[1] It exerts its biological effects by binding to the colchicine binding site located at the interface between the α- and β-tubulin subunits.[1] This binding event prevents the conformational changes required for the incorporation of tubulin dimers into growing microtubules, thereby inhibiting their polymerization.[1]

The disruption of microtubule dynamics by this compound leads to several downstream cellular consequences:

-

Inhibition of Microtubule Polymerization: The primary mechanism of action is the direct inhibition of tubulin assembly into microtubules.[1]

-

Disruption of the Mitotic Spindle: By preventing microtubule formation, the inhibitor disrupts the proper assembly and function of the mitotic spindle, which is essential for chromosome segregation during mitosis.

-

Cell Cycle Arrest: The failure of mitotic spindle formation activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.[2]

-

Induction of Apoptosis: Prolonged arrest in mitosis triggers the intrinsic apoptotic pathway, leading to programmed cell death.[2]

-

Generation of Reactive Oxygen Species (ROS): Treatment with this compound has been shown to induce the production of ROS, which can contribute to cellular stress and apoptosis.[2]

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activity of this compound.

Table 1: In Vitro Inhibition of Tubulin Polymerization

| Parameter | Value | Reference |

| IC50 (Microtubule Polymerization) | 4.64 μM | [2] |

Table 2: Cytotoxic Activity (IC50) Against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (μM) | Reference |

| A549 | Lung Cancer | 0.29 | [2] |

| MDA-MB-231 | Breast Cancer | 1.48 | [2] |

| B16-F10 | Melanoma | 1.25 | [2] |

| BT-474 | Breast Cancer | 0.42 | [2] |

| 4T1 | Breast Cancer | 0.49 | [2] |

| NRK-52E | Normal Rat Kidney | 1.58 | [2] |

Table 3: Effect on Cell Cycle Distribution in A549 Cells

| Concentration (μM) | % of Cells in G0/G1 Phase | % of Cells in G2/M Phase | Reference |

| 0 (Control) | Not specified | 17.6 | [2] |

| 0.1 | 41.1 | 29.0 | [2] |

| 0.25 | 21.2 | 50.3 | [2] |

| 0.5 | 4.9 | Not specified | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the effect of this compound on microtubule dynamics and cellular processes.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the in vitro polymerization of purified tubulin.

Materials:

-

Purified tubulin protein (>97% pure)

-

G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 10% glycerol)

-

GTP (10 mM stock solution)

-

This compound (stock solution in DMSO)

-

96-well microplate, spectrophotometer capable of reading absorbance at 340 nm at 37°C.

Procedure:

-

Prepare a tubulin solution at a final concentration of 3 mg/mL in G-PEM buffer on ice.

-

Add GTP to the tubulin solution to a final concentration of 1 mM.

-

Prepare serial dilutions of this compound in G-PEM buffer.

-

In a pre-warmed 96-well plate at 37°C, add the desired volume of the inhibitor dilutions.

-

To initiate polymerization, add the tubulin-GTP solution to each well. The final volume should be consistent across all wells.

-

Immediately place the plate in the spectrophotometer pre-heated to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

The rate of polymerization is determined from the linear phase of the absorbance curve.

-

Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates, incubator, microplate reader.

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 48 hours. Include a vehicle control (DMSO).

-

After the incubation period, add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of the inhibitor on cell cycle progression.

Materials:

-

Cancer cell lines (e.g., A549)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer.

Procedure:

-

Seed cells in 6-well plates and treat with different concentrations of this compound for 24 hours.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells in 70% ethanol at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay by Annexin V-FITC/PI Staining

This assay detects apoptosis by identifying externalized phosphatidylserine on the cell membrane.

Materials:

-

Cancer cell lines

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer.

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within 1 hour.

Reactive Oxygen Species (ROS) Detection

This assay measures the intracellular production of ROS.

Materials:

-

Cancer cell lines

-

2',7'-Dichlorofluorescin diacetate (DCFH-DA)

-

Flow cytometer or fluorescence microscope.

Procedure:

-

Treat cells with this compound for the desired time.

-

Incubate the cells with 10 μM DCFH-DA at 37°C for 30 minutes.

-

Wash the cells with PBS to remove excess probe.

-

Analyze the fluorescence intensity of the cells using a flow cytometer or visualize under a fluorescence microscope.

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key pathways and experimental workflows related to the action of this compound.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for inhibitor evaluation.

Caption: Apoptosis signaling induced by the inhibitor.

Conclusion

This compound represents a promising lead compound for the development of novel anticancer therapeutics. Its mechanism of action, centered on the inhibition of microtubule polymerization through binding to the colchicine site, leads to potent cytotoxic effects in a variety of cancer cell lines. The induction of G2/M cell cycle arrest and subsequent apoptosis, coupled with the generation of ROS, underscores its potential as a multi-faceted antitumor agent. The detailed experimental protocols and data presented in this guide provide a solid foundation for further investigation and development of this and similar compounds. Future research should focus on elucidating the precise signaling pathways involved in its apoptotic and ROS-inducing activities, as well as evaluating its efficacy and safety in preclinical and clinical settings.

References

In Vitro Characterization of Tubulin Inhibitor 26's Antiproliferative Activity: A Technical Guide

This technical guide provides a comprehensive overview of the in vitro characterization of Tubulin inhibitor 26, also identified as Tubulin polymerization-IN-26 or compound 12h. The document is intended for researchers, scientists, and drug development professionals, detailing the compound's antiproliferative effects, mechanism of action, and the experimental protocols for its evaluation.

Data Summary: Antiproliferative and Mechanistic Activity

The antiproliferative activity of this compound has been evaluated across various cancer cell lines. Its primary mechanism involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. The quantitative data from these assessments are summarized below.

Table 1: Antiproliferative Activity (IC₅₀) of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time |

| A549 | Lung Cancer | 0.29 | 48 hours[1] |

| MDA-MB-231 | Breast Cancer | 1.48 | 48 hours[1] |

| B16-F10 | Melanoma | 1.25 | 48 hours[1] |

| BT-474 | Breast Cancer | 0.42 | 48 hours[1] |

| 4T1 | Breast Cancer | 0.49 | 48 hours[1] |

| NRK-52E | Normal Kidney | 1.58 | 48 hours[1] |

Table 2: Mechanistic Activity of this compound

| Assay | Parameter | IC₅₀ (µM) | Key Findings |

| Tubulin Polymerization | Inhibition of microtubulin polymerization | 4.64 | Binds to the colchicine binding site of tubulin.[1] |

| Cell Cycle Analysis | G2/M Phase Arrest | - | Dose-dependent increase in G2/M phase cell population.[1] |

| Apoptosis Induction | - | - | Induces apoptosis in a dose-dependent manner.[1] |

Mechanism of Action

This compound exerts its anticancer effects by directly targeting the microtubule cytoskeleton, a critical component for cell division, structure, and intracellular transport.[2] Microtubules are dynamic polymers of α- and β-tubulin heterodimers.[3] The inhibitor binds to the colchicine site on β-tubulin, which is located at the interface between the α and β tubulin dimer.[1][4] This binding event disrupts the dynamics of microtubule assembly and disassembly.[2] Specifically, it inhibits the polymerization of tubulin dimers into microtubules, leading to a net depolymerization.[1][5]

The disruption of the microtubule network has profound consequences for rapidly dividing cancer cells. It prevents the formation of a functional mitotic spindle, a necessary structure for the proper segregation of chromosomes during mitosis.[5][6] This failure activates the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.[6][7] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[7][8][9]

Experimental Protocols

Detailed methodologies for the in vitro characterization of this compound are provided below.

3.1. Cell Viability / Antiproliferative Assay (MTS Assay)

This assay determines the dose-dependent effect of the inhibitor on cell viability.

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in a complete culture medium. Replace the existing medium with the medium containing the compound or vehicle control (DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 48 hours) at 37°C in a humidified 5% CO₂ incubator.

-

MTS Reagent Addition: Add MTS reagent (or similar tetrazolium salt like MTT) to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis: Convert absorbance values to percentage viability relative to the vehicle-treated control. Plot the percentage viability against the log of the inhibitor concentration and fit a dose-response curve to calculate the IC₅₀ value.

3.2. In Vitro Tubulin Polymerization Assay

This assay directly measures the inhibitor's effect on microtubule formation.

-

Reaction Mixture: Prepare a reaction mixture containing purified bovine or porcine brain tubulin (>99% pure) in a polymerization buffer (e.g., G-PEM buffer with GTP and glycerol) on ice.

-

Inhibitor Addition: Add various concentrations of this compound, a positive control (e.g., colchicine), or a negative control (e.g., DMSO) to the reaction mixture in a 96-well plate.

-

Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C to initiate polymerization.

-

Monitoring: Monitor the increase in absorbance at 340 nm over time (e.g., for 60 minutes). The increase in absorbance corresponds to the extent of tubulin polymerization.[10][11]

-

Analysis: Compare the polymerization curves of inhibitor-treated samples to the control. The IC₅₀ for polymerization inhibition is the concentration of the inhibitor that reduces the maximum rate of polymerization by 50%.[12]

3.3. Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around its IC₅₀ value (e.g., 0.1 µM, 0.25 µM, 0.5 µM) for 24 hours.[1]

-

Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells to remove ethanol and resuspend in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.

-

Data Acquisition: Analyze the cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.

-

Analysis: Deconvolute the resulting DNA content histograms using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak indicates cell cycle arrest at this phase.[10]

3.4. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Treatment: Treat cells with various concentrations of this compound for a defined period (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect all cells (adherent and floating) and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Data Acquisition: Analyze the stained cells by flow cytometry. Annexin V detects the externalization of phosphatidylserine in early apoptosis, while PI enters cells with compromised membranes, indicating late apoptosis or necrosis.

-

Analysis: Quantify the percentage of cells in each quadrant of the resulting dot plot: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

3.5. Immunofluorescence for Microtubule Network Visualization

This technique allows for the direct visualization of the inhibitor's effect on the cellular microtubule network.

-

Cell Culture: Grow cells on glass coverslips in a petri dish.

-

Treatment: Treat the cells with this compound at an effective concentration for a suitable duration (e.g., 24 hours).

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100.

-

Immunostaining: Block non-specific binding sites with bovine serum albumin (BSA). Incubate the cells with a primary antibody against α-tubulin, followed by a fluorescently-labeled secondary antibody. A nuclear counterstain (e.g., DAPI) can also be used.

-

Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence or confocal microscope.

-

Analysis: Compare the microtubule structure in treated cells versus control cells. Treated cells are expected to show a disrupted, depolymerized microtubule network, in contrast to the well-defined filamentous network in control cells.[6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]

- 3. onclive.com [onclive.com]

- 4. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SB226, an inhibitor of tubulin polymerization, inhibits paclitaxel-resistant melanoma growth and spontaneous metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-based virtual screening of novel tubulin inhibitors and their characterization as anti-mitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Apoptosis Induction Pathway by Tubulin Inhibitor 26: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core mechanisms underlying the apoptosis-inducing activity of Tubulin inhibitor 26, a compound identified as a potent anti-cancer agent. This document details the signaling pathways, experimental methodologies, and quantitative data associated with its mode of action.

Core Mechanism of Action

This compound, also referred to as Tubulin polymerization-IN-26 or compound 12h, exerts its cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division and survival. By binding to the colchicine site on β-tubulin, it inhibits the polymerization of tubulin into microtubules. This disruption of the microtubule network leads to a cascade of cellular events, culminating in programmed cell death, or apoptosis.

The primary mechanism involves the arrest of the cell cycle in the G2/M phase, followed by the induction of oxidative stress through the generation of reactive oxygen species (ROS). This increase in intracellular ROS triggers the intrinsic apoptotic pathway, ultimately leading to the activation of executioner caspases and cell death.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Inhibitory Activity

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Tubulin Polymerization) | 4.64 µM | Cell-free assay | [1] |

| IC50 (Cytotoxicity) | 0.29 µM | A549 (Lung Cancer) | [1] |

| IC50 (Cytotoxicity) | 1.48 µM | MDA-MB-231 (Breast Cancer) | [1] |

| IC50 (Cytotoxicity) | 1.25 µM | B16-F10 (Melanoma) | [1] |

| IC50 (Cytotoxicity) | 0.42 µM | BT-474 (Breast Cancer) | [1] |

| IC50 (Cytotoxicity) | 0.49 µM | 4T1 (Breast Cancer) | [1] |

| IC50 (Cytotoxicity) | 1.58 µM | NRK-52E (Normal Kidney) | [1] |

Table 2: Cellular Effects of this compound in A549 Lung Cancer Cells

| Concentration | Treatment Time | Effect | Observation | Reference |

| 0.1 µM, 0.25 µM, 0.5 µM | 24 hours | Cell Cycle Arrest | Dose-dependent increase in G2/M phase cells (17.6%, 29%, 50.3% respectively) | [1] |

| 0.1 µM, 0.25 µM, 0.5 µM | 24 hours | Apoptosis Induction | Dose-dependent increase in apoptosis, promoted by ROS production | [1] |

| 0.27-30 µM | 48 hours | Cytotoxicity | Potent cytotoxic activity | [1] |

Signaling Pathways

The following diagrams illustrate the key signaling pathways and experimental workflows associated with the action of this compound.

Caption: Apoptosis induction pathway of this compound.

Caption: Experimental workflow for cellular analysis.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the in vitro polymerization of purified tubulin.

-

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

This compound (stock solution in DMSO)

-

96-well microplate

-

Temperature-controlled microplate reader

-

-

Procedure:

-

Prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer on ice.

-

Add GTP to the tubulin solution to a final concentration of 1 mM.

-

Add glycerol to a final concentration of 10% (v/v) to promote polymerization.

-

Dispense the tubulin/GTP/glycerol mixture into the wells of a pre-chilled 96-well plate.

-

Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., colchicine).

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the change in absorbance at 340 nm every 30-60 seconds for 1 hour. The increase in absorbance corresponds to the extent of tubulin polymerization.

-

Calculate the IC50 value by plotting the rate of polymerization against the inhibitor concentration.

-

Cell Culture and Treatment

-

Cell Lines:

-

A549 (human lung carcinoma), MDA-MB-231 (human breast adenocarcinoma), B16-F10 (murine melanoma), BT-474 (human breast ductal carcinoma), 4T1 (murine mammary carcinoma).

-

-

Culture Conditions:

-

Cells are maintained in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

-

Treatment:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates).

-

Allow cells to adhere and reach approximately 70-80% confluency.

-

Treat cells with the desired concentrations of this compound (e.g., 0.1 µM, 0.25 µM, 0.5 µM for mechanistic studies; 0.27-30 µM for cytotoxicity) for the specified duration (e.g., 24 or 48 hours).

-

Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle.

-

Materials:

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

-

RNase A (100 µg/mL)

-

Flow cytometer

-

-

Procedure:

-

Harvest cells by trypsinization and collect both adherent and floating cells.

-

Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in a small volume of PBS.

-

While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells on ice for at least 30 minutes (or store at -20°C for longer periods).

-

Centrifuge the fixed cells and wash twice with PBS.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.

-

Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.

-

Apoptosis Assay by Annexin V-FITC and Propidium Iodide Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

-

-

Procedure:

-

Harvest and wash cells as described for cell cycle analysis.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour of staining.

-

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.

-

Materials:

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Harvest and wash cells.

-

Lyse the cells in RIPA buffer on ice.

-

Clarify the lysate by centrifugation and collect the supernatant.

-

Determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

-

References

G2/M Phase Cell Cycle Arrest Induced by Tubulin Inhibitor 26: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulin inhibitors represent a cornerstone of modern chemotherapy, exerting their anti-cancer effects by disrupting microtubule dynamics, which are critical for cell division. This disruption triggers the spindle assembly checkpoint, leading to a cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells. This technical guide provides an in-depth overview of the mechanism of action of a specific tubulin polymerization inhibitor, designated as Tubulin inhibitor 26 (also known as compound 12h), focusing on its ability to induce G2/M phase cell cycle arrest.

This compound is a novel compound identified as a potent inhibitor of microtubule polymerization. It belongs to a series of substituted N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)cinnamides and has demonstrated significant cytotoxic activity against various cancer cell lines, particularly non-small cell lung cancer. Its mechanism of action involves binding to the colchicine-binding site on β-tubulin, thereby preventing the formation of microtubules.

This document details the quantitative effects of this compound on cell cycle progression, provides comprehensive protocols for key experimental assays, and illustrates the underlying signaling pathways and experimental workflows through detailed diagrams.

Data Presentation

The following tables summarize the quantitative data regarding the biological activity of this compound.

Table 1: In Vitro Cytotoxicity of this compound (Compound 12h)

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |

| A549 | Non-small cell lung cancer | 0.29 ± 0.02 | 48 |

| MDA-MB-231 | Triple-negative breast cancer | 1.48 | 48 |

| B16-F10 | Mouse melanoma | 1.25 | 48 |

| BT-474 | Breast cancer | 0.42 | 48 |

| 4T1 | Mouse triple-negative breast cancer | 0.49 | 48 |

| NRK-52E | Normal rat kidney epithelial | 1.58 | 48 |

Data sourced from a study on substituted N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)cinnamides.[1]

Table 2: Effect of this compound (Compound 12h) on Tubulin Polymerization

| Compound | Target | IC50 (µM) |

| This compound | Tubulin Polymerization | 4.64[2][3] |

Table 3: G2/M Phase Cell Cycle Arrest in A549 Cells Induced by this compound (Compound 12h)

| Treatment Concentration (µM) | Percentage of Cells in G0/G1 Phase | Percentage of Cells in S Phase | Percentage of Cells in G2/M Phase | Exposure Time (hours) |

| 0 (Control) | - | - | - | 24 |

| 0.1 | 41.1% | - | 17.6% | 24 |

| 0.25 | 21.2% | - | 29.0% | 24 |

| 0.5 | 4.9% | - | 50.3% | 24 |

Data obtained from cell cycle analysis of A549 cells treated with this compound.[3]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the activity of this compound are provided below.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

-

Cancer cell lines (e.g., A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete growth medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired exposure time (e.g., 48 hours).

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol details the procedure for analyzing the distribution of cells in different phases of the cell cycle after treatment with this compound.

Objective: To quantify the percentage of cells in the G2/M phase.

Materials:

-

A549 cells

-

Complete growth medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed A549 cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 0.25, 0.5 µM) for 24 hours.

-

Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

-

Wash the cells once with ice-cold PBS.

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vitro Tubulin Polymerization Assay

This fluorescence-based assay measures the effect of a compound on the polymerization of purified tubulin.

Objective: To determine if this compound inhibits tubulin polymerization.

Materials:

-

Purified tubulin (>99%)

-

G-PEM buffer (80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA, 1 mM GTP)

-

Fluorescent reporter (e.g., DAPI)

-

This compound

-

Positive control (e.g., Nocodazole)

-

Negative control (e.g., DMSO)

-

384-well plate (black, clear bottom)

-

Fluorescence plate reader with temperature control

Procedure:

-

Reconstitute lyophilized tubulin in G-PEM buffer on ice.

-

Prepare dilutions of this compound and controls in G-PEM buffer.

-

In a pre-chilled 384-well plate, add the compound dilutions.

-

Add the tubulin solution and the fluorescent reporter to each well.

-

Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity every minute for 60-90 minutes (Excitation/Emission wavelengths will depend on the fluorescent reporter used).

-

Polymerization of tubulin will lead to an increase in fluorescence. Plot the fluorescence intensity over time to visualize the polymerization kinetics.

-

Calculate the IC50 value for tubulin polymerization inhibition by analyzing the dose-response curve of the polymerization rates.

Mandatory Visualizations

Signaling Pathway

Caption: Signaling pathway of G2/M arrest induced by this compound.

Experimental Workflow

Caption: Experimental workflow for characterizing this compound.

References

The Vanguard of Mitotic Disruption: A Technical Guide to Indazole Derivative Tubulin Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold has emerged as a privileged structure in medicinal chemistry, yielding a plethora of compounds with significant biological activities.[1][2] Among these, indazole derivatives that target tubulin have garnered substantial interest as potent anticancer agents.[3][4] Tubulin, the fundamental protein subunit of microtubules, plays a critical role in essential cellular processes, most notably in the formation of the mitotic spindle during cell division.[5] Consequently, agents that disrupt microtubule dynamics can selectively arrest the proliferation of rapidly dividing cancer cells, making tubulin an attractive target for cancer chemotherapy.[5][6] This technical guide provides an in-depth exploration of the pharmacological properties of indazole derivative tubulin inhibitors, focusing on their mechanism of action, structure-activity relationships, and the experimental protocols used for their evaluation.

Mechanism of Action: Destabilizing the Cytoskeleton

Indazole-based tubulin inhibitors typically function as microtubule-destabilizing agents.[5] Their primary mechanism involves binding to tubulin heterodimers, thereby preventing their polymerization into microtubules.[7][8]

Key Mechanistic Steps:

-

Binding to the Colchicine Site: A significant number of these indazole derivatives interact with the colchicine binding site on the β-subunit of tubulin.[7][8][9] This binding event induces a conformational change in the tubulin dimer, rendering it incapable of assembling into protofilaments and, subsequently, microtubules.[5]

-

Disruption of Microtubule Dynamics: This inhibition of polymerization disrupts the delicate equilibrium between microtubule assembly and disassembly, which is crucial for the proper functioning of the mitotic spindle.[10]

-

Mitotic Arrest: The dysfunctional spindle apparatus activates the mitotic checkpoint, leading to an arrest of the cell cycle in the G2/M phase.[7][10]

-

Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death in the cancerous cells.[6][7][9] Some studies suggest that tubulin inhibition can also enhance apoptosis induced by other agents, such as TRAIL, by upregulating death receptors like DR5.[11][12]

Quantitative Pharmacological Data

The anticancer potential of indazole derivatives is quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit a specific biological process by 50%.

Table 1: In Vitro Antiproliferative Activity (IC50) of Selected Indazole Derivatives

This table summarizes the cytotoxic effects of various indazole derivatives against a panel of human cancer cell lines. Lower IC50 values indicate higher potency.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| Compound 3c | HepG2 | Liver Carcinoma | Low Nanomolar | [7] |

| HCT116 | Colorectal Carcinoma | Low Nanomolar | [7] | |

| A549 | Lung Carcinoma | Low Nanomolar | [7] | |

| Compound 3f | HepG2 | Liver Carcinoma | Low Nanomolar | [7] |

| HCT116 | Colorectal Carcinoma | Low Nanomolar | [7] | |

| A549 | Lung Carcinoma | Low Nanomolar | [7] | |

| Compound 8l | A549 | Lung Carcinoma | Low Nanomolar | [8] |

| Huh-7 | Liver Carcinoma | Low Nanomolar | [8] | |

| T24 | Bladder Carcinoma | Low Nanomolar | [8] | |

| A549/Tax | Taxol-Resistant Lung Cancer | 0.033 | [8][13] | |

| Compound 8m | A549 | Lung Carcinoma | Low Nanomolar | [8] |

| Huh-7 | Liver Carcinoma | Low Nanomolar | [8] | |

| T24 | Bladder Carcinoma | Low Nanomolar | [8] | |

| Compound 6o | K562 | Chronic Myeloid Leukemia | 5.15 | [14] |

| HEK-293 | Normal Embryonic Kidney | 33.2 | [14] | |

| Compound 5k | Hep-G2 | Liver Carcinoma | 3.32 | [14] |

| HEK-293 | Normal Embryonic Kidney | 12.17 | [14] |

Table 2: Tubulin Polymerization Inhibitory Activity (IC50)

This table presents the direct inhibitory effect of indazole derivatives on the polymerization of tubulin in biochemical assays.

| Compound | Tubulin Source | IC50 (µM) | Reference(s) |

| Compound [I] | Not specified | 1.75 | [13] |

| Compound 7i | Not specified | 3.03 | [15] |

| CA-4 (Control) | Not specified | 8.33 | [15] |

| Compound 14 | Not specified | 19.6 | [6] |

Structure-Activity Relationship (SAR) Insights

The potency of indazole-based tubulin inhibitors is highly dependent on their chemical structure. SAR studies have revealed several key features that influence their activity.[16][17]

-

Substitutions on the Indazole Core: Modifications at the 1- and 6-positions of the indazole ring have been explored to improve properties like aqueous solubility and potency.[8]

-

Aromatic Moieties: Many potent inhibitors feature a 3,4,5-trimethoxyphenyl moiety, which is a common feature for agents that bind the colchicine site.[7]

-

Linker Groups: The nature of the chemical group linking the indazole core to other aromatic systems is crucial for optimal interaction with the tubulin protein.[17]

-

Methyl/Methoxy Groups: The presence of methyl or methoxy substitutions has been shown to be preferable for enhanced antiproliferative activity.[7]

Experimental Protocols

The characterization of indazole derivative tubulin inhibitors involves a series of standardized in vitro assays.

Tubulin Polymerization Assay (Fluorescence-Based)

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin is monitored by the increase in fluorescence of a reporter dye, such as DAPI, which preferentially binds to polymerized microtubules.[18] An inhibitor will prevent or reduce this increase in fluorescence.

Materials:

-

Purified tubulin (e.g., porcine brain tubulin, >99% pure).[18][19]

-

General Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.[18][19]

-

GTP solution (10 mM).

-

Glycerol.

-

Fluorescent reporter (e.g., DAPI).[18]

-

Test compounds (dissolved in DMSO).

-

Positive controls (e.g., colchicine for inhibition, paclitaxel for stabilization).[19]

-

Negative control (DMSO vehicle).[19]

-

Pre-warmed 96-well black microplates.

-

Fluorescence plate reader with temperature control (37°C).

Procedure:

-

Preparation of Tubulin Solution: On ice, prepare a solution of tubulin (e.g., 2 mg/mL) in General Tubulin Buffer containing GTP (final concentration 1 mM), glycerol (e.g., 10%), and the fluorescent reporter.[18][19]

-

Compound Addition: Add the test compounds, positive controls, and negative control (DMSO) to the wells of a pre-warmed 96-well plate.[19] The final DMSO concentration should be kept low (e.g., <2%) to avoid affecting polymerization.[20]

-

Initiate Polymerization: Transfer the prepared tubulin solution to the wells containing the compounds to initiate the reaction.[19]

-

Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.[19]

-

Data Acquisition: Monitor the fluorescence intensity (e.g., excitation 360 nm, emission 450 nm) at regular intervals (e.g., every minute) for a duration of 60-90 minutes.[19][20]

-

Data Analysis: Plot fluorescence intensity versus time. The inhibitory activity is often calculated from the area under the curve (AUC) or the maximum polymerization rate, and the IC50 value is determined by fitting the data to a dose-response curve.[19]

Cell Viability Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic or growth-inhibitory effects of a compound on a cell population.[21][22]

Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product.[22][23] The amount of formazan produced is proportional to the number of living cells.[24]

Materials:

-

Cancer cell lines of interest.

-

Complete cell culture medium.

-

96-well cell culture plates.

-

Test compounds.

-

MTT solution (e.g., 5 mg/mL in PBS).

-

Solubilization buffer (e.g., 10% SDS in 0.01 N HCl).[25]

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[22]

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound (and vehicle control) for a specified duration (e.g., 48 or 72 hours).[24][25]

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for approximately 4-6 hours at 37°C, allowing formazan crystals to form.[22][25]

-

Solubilization: Carefully remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm or 620 nm) using a microplate reader.[25]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[26]

Principle: Propidium Iodide (PI) is a fluorescent dye that intercalates into the DNA of cells.[27][28] The amount of fluorescence emitted is directly proportional to the DNA content. Cells in G2/M have twice the DNA content (4n) of cells in G0/G1 (2n), while cells in the S phase have an intermediate amount of DNA.[29] Tubulin inhibitors are expected to cause an accumulation of cells in the G2/M phase.[7]

Materials:

-

Treated cells.

-

Phosphate-Buffered Saline (PBS).

-

Cold 70% ethanol (for fixation).[30]

-

PI staining solution (containing PI, RNase A to eliminate RNA staining, and a permeabilizing agent like Triton X-100).[28][30]

-

Flow cytometer.

Procedure:

-

Cell Harvesting: Harvest the cells (both adherent and floating) after treatment with the test compound for a specific time.

-

Washing: Wash the cells with cold PBS.[28]

-

Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing gently to fix the cells and prevent clumping.[29][30] Incubate for at least 2 hours at 4°C or -20°C.[28][30]

-

Washing: Centrifuge the fixed cells to remove the ethanol and wash again with PBS.

-

Staining: Resuspend the cell pellet in the PI/RNase A staining solution.[30]

-

Incubation: Incubate the cells in the dark at room temperature (e.g., 30 minutes) or 37°C (e.g., 15 minutes).[28]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data for at least 10,000-20,000 events per sample.

-

Data Analysis: Use appropriate software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC, Alexa Fluor 488) and is used to detect these exposed PS residues.[25] Propidium Iodide (PI) is used as a counterstain to identify cells that have lost membrane integrity, which occurs in late apoptosis and necrosis.[25]

Materials:

-

Treated cells.

-

Annexin V binding buffer.

-

Fluorochrome-conjugated Annexin V.

-

Propidium Iodide (PI) solution.

-

Flow cytometer.

Procedure:

-

Cell Harvesting: Collect cells after treatment, including any floating cells in the supernatant.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry within one hour.[25]

-

Data Interpretation:

-

Annexin V- / PI-: Live cells.

-

Annexin V+ / PI-: Early apoptotic cells.

-

Annexin V+ / PI+: Late apoptotic or necrotic cells.